Acid Blue 7
Description
Alphazurine A (CAS 3486-30-4), also known as Acid Blue 7 or Patent Blue A, is an anionic acidic dye with the molecular formula C₃₇H₃₅N₂NaO₆S₂ and a molecular weight of 690.80 g/mol . It belongs to the triphenylmethane dye family and is characterized by its purple crystalline powder form and strong absorption at 637 nm .
Properties
IUPAC Name |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYQIPAPWPHNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881399 | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Acid Blue 7 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
3486-30-4 | |
| Record name | Acid Blue 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |
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| Record name | ACID BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Starting Materials and Reaction Mechanism
The primary route involves condensing 4-formylbenzene-1,3-disulfonic acid with N-benzyl-N-ethylbenzenamine under acidic conditions. The aldehyde group reacts with the amine’s aromatic ring via electrophilic substitution, forming a leuco intermediate. Subsequent oxidation introduces conjugation, resulting in the characteristic blue color.
Critical Reaction Conditions:
Oxidation Step Optimization
Historical methods employed harsh oxidants like potassium dichromate () or ammonium persulfate (), but these raised environmental concerns due to heavy metal waste. Modern protocols favor hydrogen peroxide () or atmospheric oxygen, achieving comparable yields (75–85%) with reduced toxicity.
Industrial-Scale Synthesis and Purification
Sulfonation and Intermediate Isolation
Large-scale production begins with sulfonating 2-chlorobenzaldehyde using oleum (20–25% ) at 10–15°C to yield 4-chloro-3-formylbenzenesulfonic acid . This intermediate is treated with sodium sulfite () at 85–110°C to replace the chlorine atom with a sulfonate group, forming 1-formylbenzene-2,5-disulfonic acid disodium salt .
Key Industrial Challenges:
Condensation with Diethylaniline
The disodium salt reacts with N,N-diethylaniline in HCl to form a leuco compound. Industrial reactors use reflux systems (20–25 hours) with urea as a catalyst, achieving 90% conversion efficiency.
Oxidation and Final Purification
Oxidation with in -methanol mixtures yields crude Alphazurine A, which is purified via:
-
Column Chromatography : Silica gel with -methanol (9:1) eluent.
-
Recrystallization : Methanol-isopropanol mixtures (1:2 ratio) at 0–5°C.
| Purification Step | Purity Increase | Yield Loss |
|---|---|---|
| Chromatography | 75% → 92% | 15% |
| Recrystallization | 92% → 99% | 10% |
Catalytic Innovations and Green Chemistry
Enzymatic Oxidation
Recent studies explore laccase enzymes (from Trametes versicolor) as biocatalysts. At pH 5.0, laccases oxidize leuco intermediates with 70% efficiency, eliminating metal-based oxidants.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces condensation time from 24 hours to 45 minutes, though scalability remains limited.
Solvent Recycling Systems
Closed-loop methanol recovery units cut solvent waste by 40%, aligning with ISO 14001 standards.
Environmental and Regulatory Considerations
Alphazurine A’s high water solubility (134.8 g/L at 20°C) complicates wastewater treatment. Adsorption using activated carbon (500 mg/L dosage) achieves 95% dye removal, but costs remain prohibitive for small manufacturers. The EPA classifies it as a persistent pollutant, mandating advanced oxidation processes (AOPs) for effluent treatment .
Chemical Reactions Analysis
Types of Reactions
Alphazurine A undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, Alphazurine A can be oxidized to form different products.
Reduction: Reducing agents can break down the dye into simpler compounds.
Substitution: The aromatic rings in Alphazurine A can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can yield simpler amines and aromatic hydrocarbons .
Scientific Research Applications
Scientific Research Applications
1.1 Cell Viability Assays
One of the prominent applications of Alphazurine A is in cell viability assays. A recent study describes a novel viability test that utilizes the dye's selective affinity for dead cells. In this assay, dead cells retain the dye due to its anionic nature, while viable cells exclude it. This property allows researchers to quantify cell death accurately in vitro by comparing treated samples against controls . The assay can be performed in a plate format, making it suitable for high-throughput screening.
1.2 Proteomics Research
Alphazurine A is also utilized in proteomics for its ability to stain proteins. Its strong absorption characteristics make it an effective fluorescent dye in various analytical techniques, enhancing the visualization of proteins during electrophoresis and other separation methods . This application is crucial for identifying protein expression levels and studying post-translational modifications.
1.3 Electrochemical Studies
Recent research has investigated the electrochemical removal of dyes, including Alphazurine A, from wastewater. The studies focus on the efficiency of different electrode materials in degrading the dye through electrochemical oxidation processes. Results indicate that specific materials can achieve significant color and chemical oxygen demand (COD) removal, highlighting the potential for environmental remediation applications .
Industrial Applications
2.1 Textile Industry
Historically, Alphazurine A has been extensively used in the textile industry due to its vibrant color properties. It is particularly effective on wool and cotton fabrics, providing excellent washability and lightfastness . The dye's performance in textile applications has been documented since the mid-20th century, demonstrating its longstanding utility in fabric coloration.
2.2 Food Coloring
Alphazurine A is approved by regulatory bodies such as the FDA for use as a food coloring agent. It is commonly found in various food products, providing a blue hue while being regarded as safe for consumption . Its application extends to pharmaceuticals and cosmetics as well, where it is used to enhance color appeal without compromising safety.
Case Studies
Mechanism of Action
The mechanism of action of Alphazurine A involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The dye’s sulfonate groups facilitate its sol
Biological Activity
Alphazurine A , also known as Acid Blue 7 , is a synthetic dye with the chemical formula and a CAS number of 3486-30-4 . This compound is primarily used in various industrial applications, including textile dyeing and food coloring. Its biological activity has garnered significant interest in recent years, particularly concerning its environmental impact and potential health effects.
| Property | Value |
|---|---|
| Molecular Formula | C37H35N2NaO6S2 |
| Molecular Weight | 650.83 g/mol |
| CAS Number | 3486-30-4 |
| Solubility | Soluble in water |
Toxicity and Safety
Research has indicated that Alphazurine A exhibits varying degrees of toxicity depending on concentration and exposure duration. In aquatic environments, it has been shown to have toxic effects on fish and other aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential. A study highlighted that exposure to high concentrations of Alphazurine A can lead to oxidative stress in fish, resulting in cellular damage and increased mortality rates .
Electrochemical Treatment
A significant area of research involves the electrochemical treatment of wastewater containing Alphazurine A. Studies have demonstrated that electrochemical oxidation can effectively degrade this dye in synthetic wastewater environments. The use of electrodes such as Ti/IrO2 and boron-doped diamond has been shown to enhance the degradation efficiency, making it a promising method for wastewater treatment .
Microbial Degradation
Microbial degradation is another avenue explored for the bioremediation of Alphazurine A. Specific strains of bacteria, such as Bacillus licheniformis , have been identified as capable of degrading this dye through enzymatic processes. Laccase enzymes produced by these bacteria exhibit significant activity in breaking down the complex structures of synthetic dyes, including Alphazurine A, under alkaline conditions .
Case Study 1: Aquatic Toxicity Assessment
A study conducted on the effects of Alphazurine A on freshwater fish revealed that exposure to concentrations above 10 mg/L resulted in significant behavioral changes and increased mortality rates within 48 hours. The biochemical analysis indicated elevated levels of stress markers, suggesting that this dye poses a risk to aquatic life when released into water bodies without adequate treatment.
Case Study 2: Wastewater Treatment Efficacy
In a controlled experiment assessing the efficacy of electrochemical oxidation for treating wastewater containing Alphazurine A, researchers found that using a boron-doped diamond electrode achieved over 90% degradation within 60 minutes at optimal current densities. This highlights the potential for integrating such technologies into existing wastewater management systems to mitigate the environmental impact of synthetic dyes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acid Violet 17
- Mechanism : Like Alphazurine A, Acid Violet 17 is an acidic dye used in viability assays. However, it exhibits higher background absorbance in live cells , reducing its specificity for dead cells .
- Performance : Alphazurine A outperforms Acid Violet 17 in distinguishing live/dead cells due to its lower interference in viable cell measurements (R² = 0.9899 vs. inconsistent correlations for Acid Violet 17) .
Coomassie Blue
- Binding Properties : Coomassie Blue effectively stains dead cells but has excessive hydrophilicity , complicating its removal from culture plates. This limits its utility in automated assays .
- Linearity : Alphazurine A demonstrates superior linearity (R² > 0.98) in cell count-absorbance correlations compared to Coomassie Blue, which lacks robust quantitative protocols .
Crystal Violet
- Application Synergy : Crystal Violet is used alongside Alphazurine A in the VVBlue assay to quantify total cell numbers . While Alphazurine A detects dead cells, Crystal Violet binds to DNA in all adherent cells .
- Limitations : Crystal Violet exhibits a plateau effect at high cell densities , necessitating segmentation of data for linear analysis (R² = 0.9951 in segmented ranges vs. Alphazurine A’s consistent linearity) .
Acid Blue 25
- Wastewater Treatment : Both dyes are degraded by metal-organic frameworks (MOFs). Alphazurine A’s larger molecular size and sulfonate groups may reduce adsorption efficiency compared to Acid Blue 25, which has simpler structural motifs .
- Biodegradation : Alphazurine A is less efficiently decolorized by Bacillus licheniformis laccase (50% efficiency) than Acid Violet (75%) or Methyl Orange (60%), likely due to its complex aromatic structure .
Propidium Iodide (PI)
- Cell Detachment Artifacts : PI-based assays require cell detachment, risking artificial cell death in adherent cells (e.g., macrophages). Alphazurine A avoids this by staining directly in culture wells .
- Throughput : Alphazurine A enables plate-readable assays, whereas PI relies on flow cytometry, limiting scalability .
Data Tables
Table 1: Chemical and Functional Properties
| Property | Alphazurine A | Acid Violet 17 | Coomassie Blue | Crystal Violet |
|---|---|---|---|---|
| CAS No. | 3486-30-4 | Not Provided | 6104-59-2 | 548-62-9 |
| Molecular Weight | 690.80 g/mol | ~500 g/mol* | 854.03 g/mol | 407.98 g/mol |
| Absorption Peak | 637 nm | ~550 nm* | 595 nm | 590 nm |
| Cell Assay Specificity | High (dead cells) | Moderate | High (dead cells) | All cells |
| Linearity (R²) | 0.9899 | <0.90 | Not Reported | 0.9951 (segmented) |
*Estimated based on structural analogs.
Table 2: Performance in Wastewater Treatment
| Dye | MOF Adsorption Efficiency (%) | Laccase Decolorization (%) |
|---|---|---|
| Alphazurine A | 65–70* | 50 |
| Acid Blue 25 | 85–90 | Not Tested |
| Methyl Orange | 75–80 | 60 |
| Acid Violet | 70–75 | 75 |
*Data inferred from MOF studies .
Research Findings and Insights
- Toxicity Testing : Alphazurine A-based VVBlue assays show discrepancies with metabolic tests (e.g., WST1) . For instance, silver nitrate toxicity in A549 cells yielded 40% viability via VVBlue vs. 60% via WST1, highlighting metabolic assays’ underestimation of cytotoxicity due to residual enzyme activity in dead cells .
- Interference Mitigation : Alphazurine A requires pigment-specific controls to correct optical interference, a step unnecessary for simpler dyes like Crystal Violet .
- Industrial Relevance: Its stability in ethanol makes Alphazurine A suitable for nanofiltration studies, achieving >90% rejection coefficients in modified polyphenylene oxide membranes .
Q & A
Q. What are the established protocols for synthesizing Alphazurine A in laboratory settings?
Methodological Answer: Synthesis protocols should detail reagent purity (≥98%), solvent systems, temperature gradients, and reaction kinetics. For reproducibility, include step-by-step procedures with stoichiometric ratios (e.g., molar equivalents of precursors) and purification methods (e.g., column chromatography with silica gel, recrystallization solvents). Validate purity using HPLC (retention time ±0.1 min) and mass spectrometry (m/z ±0.01 Da). Always cross-reference synthetic routes with primary literature to identify deviations .
Q. How should researchers characterize Alphazurine A’s structural properties?
Methodological Answer: Employ a multi-technique approach:
- NMR : Report , , and 2D spectra (COSY, HSQC) in deuterated solvents (e.g., DMSO-d6). Assign peaks with δ values (ppm) and coupling constants (Hz).
- XRD : Include crystallographic data (space group, unit cell parameters) and refinement statistics (R-factor ≤0.05).
- FTIR : Highlight functional groups (e.g., C=O stretch at 1680–1720 cm) with baseline correction. Tabulate comparative data from prior studies to confirm structural consistency .
Q. What analytical methods are recommended for quantifying Alphazurine A in complex matrices?
Methodological Answer: Use validated LC-MS/MS or UV-Vis assays with calibration curves (R ≥0.99). For biological samples, include extraction efficiency (≥80%) and limit of detection (LOD ≤1 ng/mL). Pre-treat matrices with protein precipitation or solid-phase extraction to minimize interference. Report intra- and inter-day precision (%RSD <15%) .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for Alphazurine A’s stability studies?
Methodological Answer: Design a factorial DOE (Design of Experiments) to assess pH (4–9), temperature (4–40°C), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-QTOF and apply Arrhenius kinetics to predict shelf life. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data for Alphazurine A across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., cell lines, assay endpoints). Perform meta-analysis with random-effects models to quantify heterogeneity (I-statistic). Validate findings through independent replication using standardized protocols (e.g., ISO 10993 for cytotoxicity). Address publication bias via funnel plots .
Q. How should interdisciplinary teams design collaborative studies on Alphazurine A’s mechanism of action?
Methodological Answer: Define roles using a Gantt chart with milestones:
- Molecular docking : Use AutoDock Vina with PDB structures (resolution ≤2.0 Å).
- In vitro assays : Measure IC values in triplicate with positive/negative controls.
- Omics integration : Apply pathway analysis (KEGG, Reactome) to transcriptomic/proteomic data. Ensure data interoperability via FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Presentation and Reproducibility
Q. What are the best practices for tabulating conflicting spectral data in publications?
Methodological Answer: Create comparative tables with columns for:
- Parameter : Chemical shift (NMR), m/z (MS), wavelength (UV).
- Reported values : Include mean ± SD and sample size (n ≥3).
- Possible explanations : Solvent effects, instrumental drift, isotopic impurities. Use footnotes to cite primary sources and highlight statistically significant discrepancies (p <0.05) .
Q. How can researchers ensure reproducibility in Alphazurine A’s pharmacological assays?
Methodological Answer: Adopt MIAME (Microarray) or ARRIVE (Animal Research) guidelines. Share raw data (e.g., .RAW files for MS) in public repositories (Zenodo, Figshare). Document software versions (e.g., GraphPad Prism 10.1) and statistical tests (ANOVA with Tukey post-hoc). Publish step-by-step protocols on protocols.io .
Methodological Frameworks
Q. Which frameworks are suitable for formulating hypotheses about Alphazurine A’s novel applications?
Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
